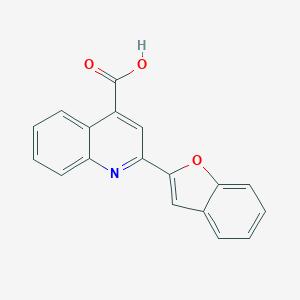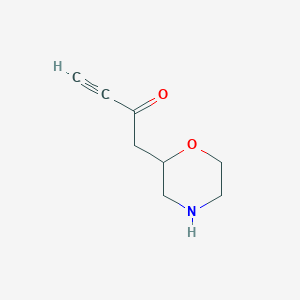![molecular formula C23H23N3O5 B13166925 5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)
5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, an oxadiazole ring, and a carboxylic acid functional group
Métodos De Preparación
The synthesis of 5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Oxadiazole Formation: The oxadiazole ring is formed through a cyclization reaction involving the appropriate precursors under specific conditions, such as the use of a dehydrating agent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxylic acid group, resulting in the formation of reduced derivatives.
Substitution: The Fmoc group can be substituted under specific conditions, such as treatment with piperidine, to yield the deprotected amino acid.
Coupling Reactions: The compound is often used in peptide synthesis, where it acts as a coupling agent to form peptide bonds
Aplicaciones Científicas De Investigación
5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Peptide Synthesis: The compound is widely used as a coupling agent in the synthesis of peptides, where it helps in the formation of peptide bonds.
Biological Studies: It is used in the study of biological processes, particularly those involving peptides and proteins.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including the development of peptide-based drugs.
Material Science: Its unique structural properties make it of interest in the development of novel materials with specific chemical functionalities
Mecanismo De Acción
The mechanism of action of 5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid involves its role as a coupling agent in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group is free to react with carboxyl groups to form peptide bonds. The oxadiazole ring and carboxylic acid group also contribute to the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar compounds to 5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid include:
Fmoc-Amino Acids: These compounds also feature the Fmoc protecting group and are used in peptide synthesis.
Boc-Amino Acids: These compounds use the tert-butyloxycarbonyl (Boc) group for protection and are an alternative to Fmoc-protected amino acids.
Oxadiazole Derivatives: Compounds with the oxadiazole ring structure, which are explored for various chemical and biological applications
The uniqueness of this compound lies in its combination of the Fmoc group, oxadiazole ring, and carboxylic acid group, which together confer specific reactivity and stability properties that are valuable in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C23H23N3O5 |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
5-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C23H23N3O5/c1-13(2)11-19(21-25-20(22(27)28)26-31-21)24-23(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,24,29)(H,27,28) |
Clave InChI |
RCCWVLSKOANOLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1=NC(=NO1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)

![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)



![(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)



